molecular formula C10H16SSi B2705816 p-(Trimethylsilyl)phenylmethanethiol CAS No. 57337-85-6

p-(Trimethylsilyl)phenylmethanethiol

Cat. No. B2705816
CAS RN: 57337-85-6
M. Wt: 196.38
InChI Key: RVNNRWHHOYUMRW-UHFFFAOYSA-N
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Description

P-(Trimethylsilyl)phenylmethanethiol is a chemical compound with the formula (CH3)3SiC6H4CH2SH . It is manufactured and distributed by FUJIFILM Wako Pure Chemical Corporation for research use .


Synthesis Analysis

While specific synthesis methods for p-(Trimethylsilyl)phenylmethanethiol were not found, it has been used in the development of highly gas-permeable polymers. In this process, 1-(p-trimethylsilyl)phenyl-1-propyne was copolymerized with diphenylacetylenes bearing tert-butyl and SiMe3 groups .


Molecular Structure Analysis

The molecular structure of p-(Trimethylsilyl)phenylmethanethiol consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . The molecular formula is C10H16SSi .


Physical And Chemical Properties Analysis

P-(Trimethylsilyl)phenylmethanethiol is a liquid substance . It should be stored in a refrigerator under an inert atmosphere . It is slightly soluble in chloroform and methanol .

Scientific Research Applications

[3+3] Annulation by Sequential Two Electron and One Electron Allylation

p-(Trimethylsilyl)phenylmethanethiol derivatives, such as 3-phenylthio-2-(trimethylsilymethyl)propene, have been utilized in the preparation of methylenecyclohexanes through a [3+3] annulation process. This involves Lewis acid-catalyzed allylation followed by a radical cyclization reaction, highlighting the compound's role in facilitating complex ring formations (Ward & Kaller, 1991).

Electrochemical Oxidation of Organosilicon Compounds

Phenylthio(trimethylsilyl)methane derivatives have been alkylated with electrophiles such as organic halides. The products of this alkylation can be converted into dimethyl acetals or methyl esters by electrochemical oxidation, showcasing the compound's utility in the modification and functionalization of organic molecules (Yoshida et al., 1991).

Synthesis and Applications in Organic Chemistry

Trimethylsilyldiazomethane, a related compound, has been employed as a safer alternative to diazomethane in the Arndt-Eistert synthesis and for homologation of carbonyl compounds. It reacts with carboxylic acids to yield methyl esters, demonstrating its utility in esterification reactions and gas chromatographic analysis of fatty acids (Hashimoto et al., 1981).

Protective Groups in Organometallic Syntheses

The trimethylsilyl group has been used to protect aminophenyl groups in organometallic transformations, enabling the coupling with halogeno-silanes and -germanes as well as with carbonyl compounds. This strategy underscores the importance of p-(Trimethylsilyl)phenylmethanethiol derivatives in protecting functional groups during sensitive synthetic procedures (Walton, 1966).

Novel Synthetic Routes and Macrocyclization

Innovative macrocyclization reagents, including those derived from p-(Trimethylsilyl)phenylmethanethiol, have facilitated the synthesis of large, functionalized macrocycles. These developments highlight the compound's role in advancing the synthesis of complex organic architectures (Nitschke et al., 2000).

Safety and Hazards

This compound is classified as a skin irritant and serious eye irritant . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding contact with skin, eyes, or clothing .

Future Directions

While specific future directions for p-(Trimethylsilyl)phenylmethanethiol were not found, it has been used in the development of highly gas-permeable polymers . This suggests potential applications in industries requiring gas separation, such as chemical manufacturing and environmental technology .

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be various organic compounds or reactions.

Mode of Action

It is known that the compound can be used in the synthesis of transparent polymer nanocomposites containing metal oxide nanoparticles . This suggests that p-(Trimethylsilyl)phenylmethanethiol may interact with its targets through chemical reactions that lead to the formation of these nanocomposites.

Biochemical Pathways

Given its use in organic synthesis , it is likely that this compound is involved in various chemical reactions and pathways.

Pharmacokinetics

It is known that the compound is stored under an inert atmosphere and in a refrigerator , suggesting that it may be sensitive to environmental conditions which could impact its bioavailability.

Result of Action

Given its use in the synthesis of transparent polymer nanocomposites containing metal oxide nanoparticles , it can be inferred that the compound’s action results in the formation of these nanocomposites.

Action Environment

Environmental factors can influence the action, efficacy, and stability of p-(Trimethylsilyl)phenylmethanethiol. For instance, it is known that the compound is stored under an inert atmosphere and in a refrigerator , suggesting that it may be sensitive to oxygen, moisture, and temperature. These factors could potentially affect the compound’s stability and its ability to interact with its targets.

properties

IUPAC Name

(4-trimethylsilylphenyl)methanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16SSi/c1-12(2,3)10-6-4-9(8-11)5-7-10/h4-7,11H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNNRWHHOYUMRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16SSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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